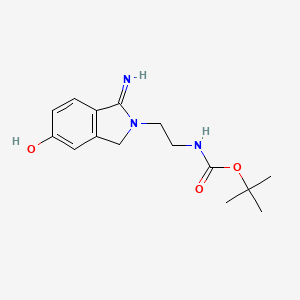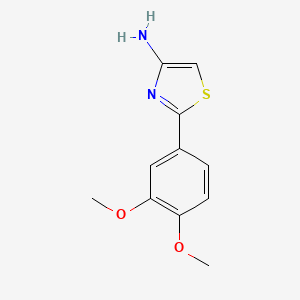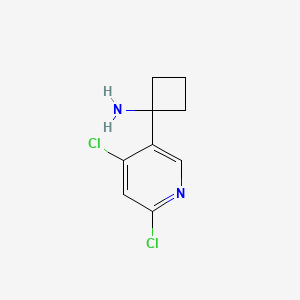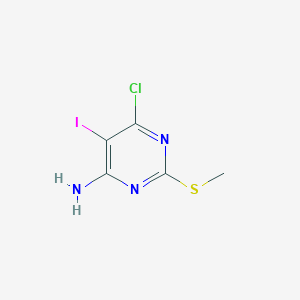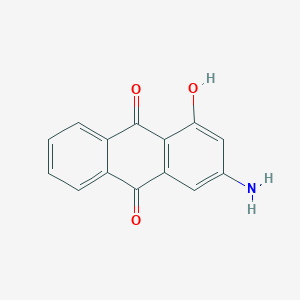
3-Amino-1-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the anthracene core, specifically at the 3rd and 1st positions, respectively. The compound is known for its vibrant color and is used in various applications, including dyes, pharmaceuticals, and as an analytical reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . Another method involves the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid), which offers better stability and ease of preparation compared to conventional peracids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid and nitrobenzene at high temperatures (80 to 120 °C) with or without catalysts like copper or copper sulfate is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromination using molecular bromine or nonanebis(peroxoic acid) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated anthracene derivatives.
Applications De Recherche Scientifique
3-Amino-1-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Aminoanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.
1,4-Dihydroxyanthracene-9,10-dione: Contains two hydroxyl groups, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in scientific research and industry compared to its analogs .
Propriétés
Numéro CAS |
645389-79-3 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2 |
Clé InChI |
GFVDTZAAYDPPDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)


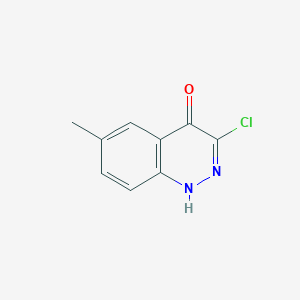
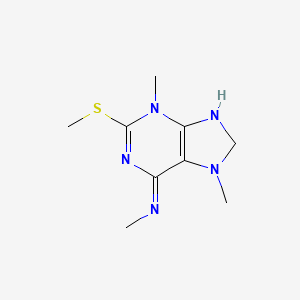
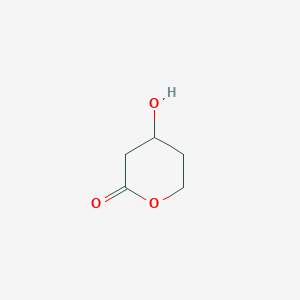
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)

